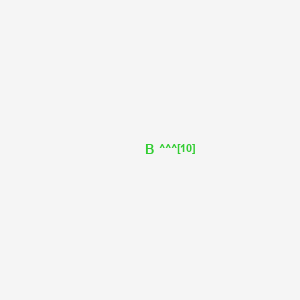

Boron-10

概要

説明

Boron-10 is a stable (non-radioactive) isotope of Boron . It is both naturally occurring and produced by fission . This compound is one of over 250 stable metallic isotopes produced for various applications .

Synthesis Analysis

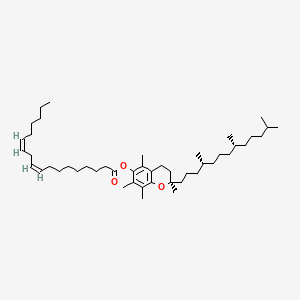

This compound can be synthesized through various methods. One method involves the synthesis of this compound containing nucleoside derivatives for neutron-capture therapy via a palladium-catalyzed reaction . Another approach involves synthesizing Mg/B solid solutions through a self-propagating high-temperature synthesis (SHS) reaction .

Molecular Structure Analysis

Boron clusters possess planar or quasi-planar (2D) structures up to relatively large sizes . Boron-containing macrocycles have also been reported, which contain alkyl/aryl borane units, B–O bonds, and B–N bonds .

Chemical Reactions Analysis

Boron compounds have been used extensively in organic synthesis for more than sixty years. Some of the best-known organic reactions such as hydroboration and the Suzuki–Miyaura coupling reaction involve organoboron derivatives .

Physical And Chemical Properties Analysis

This compound has a mass number of 10, an atomic number of 5, and contains 5 neutrons . It has a relative atomic mass of 10.81 .

科学的研究の応用

Boron Neutron Capture Therapy (BNCT)

Boron-10 has been explored for its potential in medical applications, particularly in Boron Neutron Capture Therapy (BNCT) for cancer treatment . In BNCT, this compound is introduced into the tumor and is then irradiated with neutrons. This causes the this compound to split, releasing alpha particles that kill the cancer cells.

Nanotechnology

This compound is used in the synthesis of Boron Nitride Nanotubes (BNNTs), which are emerging nanomaterials with impressive mechanical properties . These nanotubes have unique chemistry and multifunctional properties, including higher thermal stability, electrical insulation, optical transparency, and neutron absorption capability .

Radiation Shielding

BNNTs, due to their neutron absorption capability, have shown promising potential in enhancing the safety and longevity of space missions by providing effective radiation protection .

Electronics

This compound is used in the field of electronics due to its electrical insulation properties . It is used in the manufacturing of semiconductors and other electronic devices.

Plant Metabolism

This compound can participate directly or indirectly in plant metabolism, including in the synthesis of the cell wall and plasma membrane, in carbohydrate and protein metabolism, and in the formation of ribonucleic acid (RNA) .

Material Science

This compound is used in the production of high-strength materials, such as boron fibers and boron carbide . These materials are used in various applications, including armor and cutting tools.

Environmental Studies

As nanotechnology proceeds into various applications, environmental contamination is inevitable and must be addressed . This compound, being a part of BNNTs, is also a subject of these environmental studies .

作用機序

Target of Action

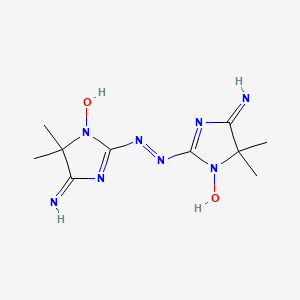

Boron-10 (B-10) is a stable isotope of boron that has been used in various applications, particularly in the medical field . One of the primary targets of B-10 is cancer cells, specifically in the context of Boron Neutron Capture Therapy (BNCT) . In BNCT, B-10 is incorporated into compounds that are selectively taken up by tumor cells . Once inside the tumor cells, B-10 captures neutrons, leading to a nuclear fission reaction .

Mode of Action

The mode of action of B-10 involves its interaction with neutrons. When B-10 captures a neutron, it undergoes a nuclear fission reaction, producing alpha particles and lithium-7 . These particles have high linear energy transfer (LET), causing significant damage to the DNA of the cancer cells . This process is highly localized, minimizing damage to surrounding healthy tissue .

Biochemical Pathways

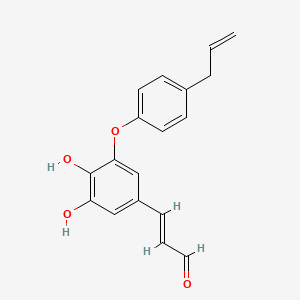

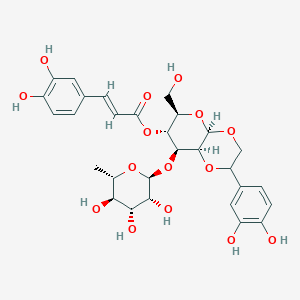

B-10’s action affects several biochemical pathways. It has been suggested that B-10 might play a role in regulating the expression of phosphorus transport genes in plants under low phosphorus conditions . Additionally, B-10 is involved in the formation of ester bonds between the borate anion and the apiose residues of two molecules of rhamnogalacturonan II (RGII), which is crucial for the structural integrity of plant cell walls .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of B-10 are largely dependent on the compound in which it is incorporated. For instance, in BNCT, B-10 is incorporated into compounds that are selectively taken up by tumor cells . The nuclear properties of B-10 include a half-life that is stable, a nuclear spin of 3+, and a magnetic dipole moment of 1.8004636 .

Result of Action

The result of B-10’s action is the destruction of cancer cells. The high LET particles produced by the nuclear fission reaction cause significant DNA damage, leading to cell death . This process is highly localized, minimizing damage to surrounding healthy tissue .

Action Environment

The action, efficacy, and stability of B-10 can be influenced by various environmental factors. For instance, the bioavailability of B-10 in plants is significantly influenced by the medium in which the plant is grown . In the context of BNCT, the delivery of neutrons to the site of the cancer can be challenging when tumors are located in deep organs . Furthermore, the effectiveness of BNCT is influenced by the ability to deliver sufficient amounts of the B-10 compound to the tumor cells .

Safety and Hazards

将来の方向性

The development of new accelerators has given a new impetus to the development of new drugs and treatment technologies using Boron Neutron Capture Therapy (BNCT) . The speedy implementation of this method in clinical practice will require the development of more selective boron delivery agents and an epithermal neutron beam with suitable characteristics .

特性

IUPAC Name |

boron-10 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXJGFHDIHLPTG-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[10B] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

10.0129369 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14798-12-0 | |

| Record name | Boron, isotope of mass 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

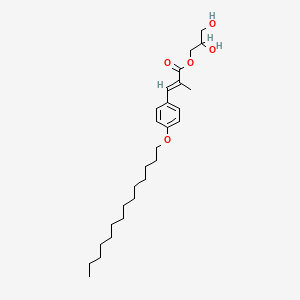

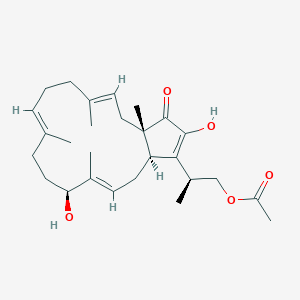

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5Z,10Z)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1234154.png)

![(7Z,18E,20Z)-4,10,12,14,16-Pentahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1234165.png)

![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)

![(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)

![N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1234174.png)